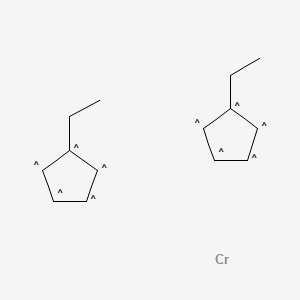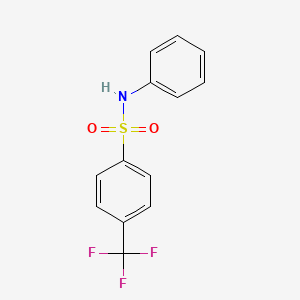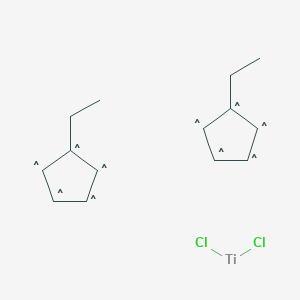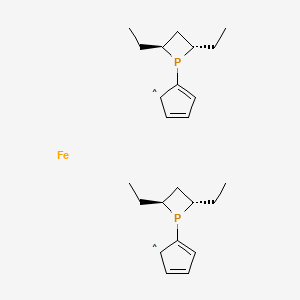
(1S)-1-(4-Cyclopentyloxyphenyl)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-Cyclopentyloxyphenyl)ethylamine, also known as 1-cyclopentyl-1-phenylethylamine or CPEA, is a synthetic compound that has recently been investigated for its potential pharmacological applications. CPEA is a chiral molecule, meaning it can exist in two distinct forms, and is a derivative of the phenylethylamine family of compounds. This molecule has been studied for its potential use as a stimulant, an analgesic, and an antidepressant. In addition, CPEA has been studied for its ability to induce anxiolytic and antidepressant effects in animal models. This article will discuss the synthesis of CPEA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
科学的研究の応用
CPEA has been studied for its potential use as a stimulant, an analgesic, and an antidepressant. In addition, CPEA has been studied for its ability to induce anxiolytic and antidepressant effects in animal models. CPEA has also been investigated for its ability to interact with the serotonin transporter, and for its potential use as a novel therapeutic agent for the treatment of depression.
作用機序
The mechanism of action of CPEA is not yet fully understood. However, it has been suggested that CPEA binds to serotonin transporters in the brain and inhibits their activity, resulting in increased levels of serotonin in the brain. In addition, CPEA has been shown to interact with other neurotransmitter systems, such as the dopaminergic and noradrenergic systems, which may also contribute to its antidepressant effects.
Biochemical and Physiological Effects
CPEA has been shown to have a variety of biochemical and physiological effects. In animal models, CPEA has been shown to increase levels of serotonin, dopamine, and noradrenaline in the brain. In addition, CPEA has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. CPEA has also been shown to reduce anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
CPEA has several advantages for laboratory experiments. CPEA is a relatively simple molecule to synthesize, and is relatively inexpensive. In addition, CPEA is a chiral molecule, meaning that it can be used to study the effects of different isomers on biological systems. However, CPEA has some limitations. CPEA is not orally active, meaning that it must be administered via injection or inhalation. In addition, CPEA has a short half-life, meaning that its effects do not last very long.
将来の方向性
Despite its potential pharmacological applications, the effects of CPEA are still not fully understood. Therefore, there are several potential future directions for research on CPEA. These include further investigation of its mechanism of action, its potential therapeutic effects, and its potential toxicity. In addition, further research on the effects of different isomers of CPEA on biological systems may yield new insights into its potential pharmacological applications. Finally, further research on the pharmacokinetics and pharmacodynamics of CPEA may reveal new therapeutic possibilities.
合成法
CPEA can be synthesized via a two-step process. The first step involves the reaction of cyclopentanone with benzaldehyde to form a Schiff base. This Schiff base is then reduced with sodium borohydride to yield the desired product, CPEA. The reaction is typically carried out in anhydrous methanol, and the reaction time is typically around 30 minutes.
特性
IUPAC Name |
(1S)-1-(4-cyclopentyloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-10,12H,2-5,14H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNECCLNJJLLHAO-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














